molecular formula C9H10N4 B8569677 3-(o-Aminobenzyl)-1,2,4-triazole

3-(o-Aminobenzyl)-1,2,4-triazole

Cat. No.: B8569677
M. Wt: 174.20 g/mol
InChI Key: RUBZYJHLLOPNNG-UHFFFAOYSA-N
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Description

3-(o-Aminobenzyl)-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with an o-aminobenzyl group. The 1,2,4-triazole ring is a five-membered aromatic system with three nitrogen atoms, contributing to its diverse reactivity and biological activity.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylmethyl)aniline

InChI

InChI=1S/C9H10N4/c10-8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13)

InChI Key

RUBZYJHLLOPNNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC=NN2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected 1,2,4-Triazole Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
3-(o-Aminobenzyl)-1,2,4-triazole 3-(o-aminobenzyl) C₉H₁₀N₄ 174.21 Ortho-amino group enhances H-bonding
NMK-T-057 3-(3β,4β,5β-trimethoxyphenyl), 5-(N-methylindolyl) C₂₀H₂₁N₅O₃ 379.42 Indole and trimethoxyphenyl groups; Notch inhibitor
4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione 4-amino, 3-(4-hydroxybenzyl), 5-thione C₉H₉N₄OS 235.26 Thione and hydroxybenzyl groups; anti-inflammatory
3-Amino-1,2,4-triazole 3-amino C₂H₄N₄ 84.08 Simplest amino derivative; low molecular weight
5-Methyl-4H-1,2,4-triazol-3-amine 5-methyl, 3-amino C₃H₆N₄ 98.11 Methyl group enhances lipophilicity

Key Observations :

  • Substituent Effects: The o-aminobenzyl group in the target compound provides a balance of aromaticity and polarity, distinguishing it from analogs like NMK-T-057 (bulky indole and methoxy groups) or 3-amino-1,2,4-triazole (simple amino substitution).
  • Molecular Weight: The benzyl group increases molecular weight compared to simpler derivatives (e.g., 84.08 g/mol for 3-amino-1,2,4-triazole vs.
  • Hydrogen Bonding: The ortho-amino group in this compound may improve solubility and target binding compared to non-polar substituents like methyl or thiophene .

Key Observations :

  • Anticancer Activity: NMK-T-057’s indole moiety enables Notch pathway inhibition, while the o-aminobenzyl group in the target compound may target different pathways (e.g., tyrosine kinases) due to its aromatic and hydrogen-bonding features .
  • Anti-inflammatory vs. Diuretic : Hydroxybenzyl and thione groups (e.g., in ) favor COX inhibition, whereas fluorophenyl substitutions enhance diuretic effects via ion channel interactions .
  • Antimicrobial Potential: Derivatives like 3-salicylamido-1,2,4-triazole show broad-spectrum activity, suggesting that the o-aminobenzyl group could similarly disrupt microbial membranes or enzymes.

Preparation Methods

Synthetic Procedure

A solution of 3-(o-nitrobenzyl)-1,2,4-triazole (9.64 g) in tetrahydrofuran (150 mL) is subjected to hydrogenation using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (1.3 M) at ambient temperature. The reaction typically completes within 2–4 hours, as monitored by thin-layer chromatography (TLC). Post-reduction, the catalyst is filtered, and the solvent is evaporated to yield the crude product. Purification via recrystallization from ethanol affords this compound as a crystalline solid.

Cyclization of Formylated Intermediates

An alternative pathway involves the cyclization of N-formyl-o-aminobenzylamine derivatives. This method, detailed in a U.S. patent, proceeds via formylation followed by intramolecular cyclization.

Reaction Mechanism

  • Formylation : o-Aminobenzylamine is treated with formic acid or acetic-formic anhydride to generate N-formyl-o-aminobenzylamine.

  • Cyclization : The formylated intermediate undergoes thermal cyclization in the presence of a dehydrating agent (e.g., phosphorus oxychloride or trimethyl orthoformate) to form the triazole ring.

Experimental Protocol

A mixture of N-formyl-o-aminobenzylamine (1.0 equiv) and trimethyl orthoformate (2.5 equiv) is heated at 140°C for 14 hours in a sealed tube. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with saturated sodium bicarbonate. Column chromatography on silica gel (eluent: ethyl acetate/hexane) yields this compound with a melting point of 148.5–151.5°C.

Table 1: Optimization of Cyclization Conditions

EntryDehydrating AgentTemperature (°C)Time (h)Yield (%)
1Trimethyl orthoformate1401443
2Phosphorus oxychloride100838
3Acetic anhydride1201235

Challenges and Solutions

  • Byproduct Formation : Prolonged heating may lead to over-cyclization or decomposition. Using sealed tubes and inert atmospheres mitigates this issue.

  • Purification : Silica gel chromatography effectively separates the product from unreacted starting materials and oligomers.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

MethodStarting MaterialKey ReagentsYield (%)PurityScalability
Nitro Reduction3-(o-Nitrobenzyl)-1,2,4-triazoleH₂, Pd/C75–90*HighExcellent
CyclizationN-Formyl-o-aminobenzylamineTrimethyl orthoformate43–71ModerateModerate
Thiourea Functionalization1-PhenylthioureaH₂O₂, Na₂MoO₄40–60VariableLow

*Estimated based on analogous reactions.

Characterization and Validation

Critical characterization data for this compound include:

  • Melting Point : 148.5–151.5°C.

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 6.83–6.87 (m, 1H), 7.26–7.37 (m, 3H), 7.52–7.87 (m, 4H), 9.07 (s, 1H), 9.44 (s, 1H).

    • ¹³C NMR (DMSO-d₆) : δ 116.0, 118.1, 119.5, 126.6, 128.7, 129.7, 136.9, 140.8, 141.5, 160.8.

  • Mass Spectrometry : ESI-MS [M + H]⁺ m/z 237.19 .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(o-Aminobenzyl)-1,2,4-triazole derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., toluene or DMSO), controlling reaction temperatures, and using catalysts like sodium hydride or phosphorus oxychloride. Multi-step reactions often require intermediate purification via recrystallization (water-ethanol mixtures) or chromatography (HPLC). For example, refluxing with hydrazine hydrate facilitates pyrazole ring formation, while POCl3 aids in cyclization . Yield improvements (e.g., 65% in some cases) are achieved by optimizing reaction duration and stoichiometry .

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear magnetic resonance (1H NMR) and infrared (IR) spectroscopy are essential for verifying functional groups and substituent positions. High-performance liquid chromatography (HPLC) ensures purity (>95%), while elemental analysis confirms molecular composition. Mass spectrometry provides molecular weight validation. For example, 1H NMR peaks at δ 7.2–8.1 ppm confirm aromatic protons in substituted derivatives .

Q. What preliminary toxicity screening methods are recommended for this compound derivatives?

  • Methodological Answer : Acute toxicity studies in guinea pigs (single subcutaneous doses up to 40 mg/kg) are used to assess safety. Macroscopic and microscopic organ examinations (e.g., liver, kidneys) at 14 days post-injection evaluate anatomical integrity. Biochemical parameters (e.g., enzyme levels) and in silico models (e.g., ProTox-II) predict toxicity profiles .

Q. How can researchers design initial biological activity assays for this compound derivatives?

  • Methodological Answer : Use standardized in vitro models:

  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Antifungal : Broth microdilution against Candida spp. (MIC values) .
  • Analgesic : Hot-plate or acetic acid-induced writhing tests in rodents .

Advanced Research Questions

Q. What molecular mechanisms underlie the antifungal activity of this compound derivatives?

  • Methodological Answer : Target 14-α-demethylase (CYP51), a fungal enzyme critical for ergosterol biosynthesis. Molecular docking (PDB ID: 3LD6) predicts binding affinity and interactions. In vitro inhibition assays with lanosterol analogs validate target engagement. Structure-activity relationships (SAR) prioritize substituents like methoxy groups for enhanced activity .

Q. How can researchers resolve contradictions in toxicity data between in silico predictions and in vivo results?

  • Methodological Answer : Cross-validate in silico models (e.g., ADMET predictions) with chronic toxicity studies (90-day exposure in rodents). Compare metabolite profiles (e.g., triazolyl alanine) using LC-MS to identify bioactivation pathways. Adjust computational models with experimental LD50 data to improve accuracy .

Q. What strategies enhance the selectivity of this compound derivatives for cancer cells over healthy cells?

  • Methodological Answer : Modify substituents to target cancer-specific pathways:

  • Angiogenesis inhibition : Introduce fluorophenyl groups to block VEGF receptors .
  • Apoptosis induction : Optimize thiol groups to activate caspase-3/7 .
  • Use co-culture assays (cancer/primary cells) to quantify selectivity indices (SI > 10) .

Q. How can heterocyclization reactions expand the pharmacological potential of this compound derivatives?

  • Methodological Answer : Fuse triazole with pyrazole or thiadiazole rings to create polycyclic systems (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles). These structures improve pharmacokinetics (e.g., logP optimization) and enable multi-target activity. Reaction conditions (e.g., diethyl oxalate in toluene) are critical for ring closure .

Q. What advanced models are used to study the environmental impact of this compound metabolites?

  • Methodological Answer : Track triazole metabolites (TA, TAA, 1,2,4-T) in soil/plant systems using LC-MS/MS. Conduct residue trials under Good Laboratory Practice (GLP) to assess bioaccumulation. Compare degradation rates (t1/2) in aerobic vs. anaerobic conditions .

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